molecular formula C7H8BrN3O2 B13009554 5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide

5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide

Cat. No.: B13009554
M. Wt: 246.06 g/mol
InChI Key: JYMZZLAJCHGFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methoxy, and methyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide typically involves the bromination of a pyrimidine precursor followed by functional group modifications. One common method involves the bromination of 2-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-2-methylpyrimidine can then be subjected to further reactions to introduce the methoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and affecting cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyrimidine: A closely related compound with similar reactivity and applications.

    5-Bromo-2-methoxypyrimidine: Another similar compound with a methoxy group at the 2-position.

    Methyl 5-bromopyridine-3-carboxylate: A pyridine derivative with similar bromine substitution .

Uniqueness

5-Bromo-n-methoxy-n-methylpyrimidine-2-carboxamide is unique due to the presence of both methoxy and methyl groups, which provide distinct electronic and steric properties. These functional groups enhance its reactivity and make it a valuable intermediate for various synthetic applications. Additionally, its potential bioactivity and versatility in different fields of research further distinguish it from other similar compounds .

Properties

IUPAC Name

5-bromo-N-methoxy-N-methylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-11(13-2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMZZLAJCHGFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=C(C=N1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.